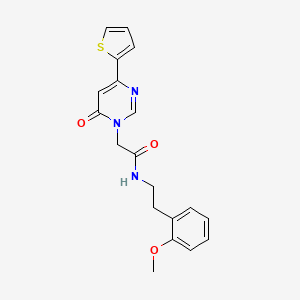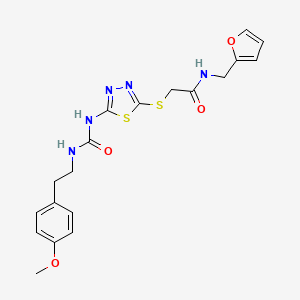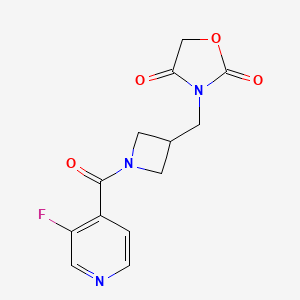![molecular formula C23H28N2O5S B2501485 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922049-56-7](/img/structure/B2501485.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic substituents. For example, in the first paper, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . This suggests that the synthesis of the compound might also involve a similar strategy, where a sulfonamide group is introduced to a suitable precursor molecule.
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The specific substituents on the ring can greatly influence the biological activity of the compound. For instance, the presence of methoxy groups, as seen in the compounds studied in the second paper, can affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, depending on their structure. The presence of reactive groups such as methoxy or allyl groups can lead to interactions with enzymes or receptors in biological systems. For example, the compounds in the third paper were evaluated as inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for sulfonamides to act as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. While the papers do not provide specific data on the physical and chemical properties of the compounds studied, they do suggest that modifications to the sulfonamide core can lead to significant changes in bioactivity .
Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Oxazepine Derivatives : A study detailed the synthesis of new 1,3-oxazepine derivatives, which are structurally related to the compound . These derivatives were synthesized starting from pyrazolone and subjected to various chemical reactions to create a range of oxazepine compounds (Abood, Hanoon, & Haiwal, 2012). This research suggests a pathway for the synthesis of similar compounds.
Potential Biological Applications : Oxazepine derivatives, similar to the compound , have been studied for various biological activities. They are known to exhibit properties such as antibacterial activity and enzyme inhibition, indicating potential therapeutic applications (Abood, 2010).
Photophysical and Photochemical Properties
- Application in Photodynamic Therapy : Research on zinc phthalocyanine derivatives, which are structurally related to the compound, revealed their usefulness in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Materials Science
- Nonlinear Optical Properties : Some benzimidazole-tethered oxazepine hybrids, structurally related to the compound , have been synthesized and evaluated for nonlinear optical (NLO) properties. These compounds show promise for applications in NLO devices, which are critical in telecommunications and information processing (Almansour et al., 2016).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-5-13-25-20-11-8-18(15-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h5-11,15,24H,1,12-14,16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHGPULVMTCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2501402.png)
![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)


![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)
![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)